molecular formula C6H10N2O B2815636 3-(methoxymethyl)-5-methyl-1H-pyrazole CAS No. 37599-51-2

3-(methoxymethyl)-5-methyl-1H-pyrazole

Cat. No.: B2815636
CAS No.: 37599-51-2
M. Wt: 126.159
InChI Key: ZPUMXRHDEOSKCH-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a methoxymethyl group at the third position and a methyl group at the fifth position of the pyrazole ring. The presence of these substituents can significantly influence the chemical and physical properties of the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-5-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(formylmethyl)-5-methyl-1H-pyrazole or 3-(carboxymethyl)-5-methyl-1H-pyrazole.

    Reduction: Formation of 3-(methoxymethyl)-5-methyl-1,2-dihydropyrazole.

    Substitution: Formation of 3-(substituted-methyl)-5-methyl-1H-pyrazole derivatives.

Scientific Research Applications

3-(Methoxymethyl)-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    5-Methyl-1H-pyrazole: Lacks the methoxymethyl group, affecting its chemical and physical properties.

    3-(Methoxymethyl)-1H-pyrazole: Similar structure but without the methyl group at the fifth position, leading to different reactivity and applications.

Uniqueness

3-(Methoxymethyl)-5-methyl-1H-pyrazole is unique due to the presence of both the methoxymethyl and methyl groups. This combination of substituents provides a distinct set of chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance.

Properties

IUPAC Name

3-(methoxymethyl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUMXRHDEOSKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37599-51-2
Record name 3-(methoxymethyl)-5-methyl-1H-pyrazole
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